molecular formula C6H11ClFNO2 B6610752 rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride CAS No. 2866319-46-0

rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride

Cat. No.: B6610752
CAS No.: 2866319-46-0
M. Wt: 183.61 g/mol
InChI Key: WNXOXCCTYXNEOZ-JBUOLDKXSA-N
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Description

Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride is a chemical compound with notable structural characteristics. It consists of a piperidine ring with a fluorine atom at the fourth position and a carboxylic acid group at the second position, stabilized as a hydrochloride salt. This compound finds utility in various scientific and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis starts with commercially available piperidine derivatives or simple precursors that can form the piperidine ring.

  • Fluorination: : Introducing the fluorine atom at the fourth position can be achieved through selective fluorination reactions, using reagents such as DAST (diethylaminosulfur trifluoride) or NFSI (N-fluorobenzenesulfonimide).

  • Carboxylation: : The second position is carboxylated using methods like Grignard reactions or through functional group transformations from other precursors.

  • Hydrochloride Salt Formation: : Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid, precipitating the salt.

Industrial Production Methods

In industrial settings, the production process may be scaled up with optimized conditions to enhance yield and purity. Advanced techniques like continuous flow synthesis, automated reactors, and real-time monitoring can be employed to streamline the production.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

  • Reduction: : Reduction reactions can target the fluorinated piperidine ring, potentially forming de-fluorinated or hydrogenated products.

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine site or the carboxylic acid group, leading to different derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under controlled conditions.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophiles like amines, thiols, or alcohols in suitable solvents.

Major Products

  • Oxidation: : Produces piperidinyl ketones or aldehydes.

  • Reduction: : Leads to reduced or hydrogenated piperidine derivatives.

  • Substitution: : Generates a variety of substituted piperidine compounds.

Scientific Research Applications

Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride is utilized in several fields:

  • Chemistry: : As an intermediate in organic synthesis, enabling the creation of complex molecules.

  • Biology: : Studied for its potential effects on biological systems and cellular mechanisms.

  • Medicine: : Investigated for possible pharmacological activities and used in drug development.

  • Industry: : Applied in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action depends on its specific application and derivative. Generally, it can interact with biological targets such as enzymes, receptors, or ion channels, influencing their function and modulating physiological pathways. In medicinal chemistry, it might act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural analogs.

Comparison with Similar Compounds

Comparing rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride to similar compounds:

  • 4-Fluoropiperidine derivatives: : Differences in substitution patterns can drastically alter reactivity and biological activity.

  • Piperidine-2-carboxylic acid: : Without fluorination, these compounds may exhibit different chemical behaviors and applications.

  • Other fluorinated piperidines:

Similar compounds:

  • 4-Fluoropiperidine

  • Piperidine-2-carboxylic acid

  • 2-Fluoropiperidine

By understanding its preparation, reactions, applications, and mechanisms, this compound becomes a key molecule in both research and industry, offering unique advantages over related compounds.

Properties

IUPAC Name

(2S,4R)-4-fluoropiperidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXOXCCTYXNEOZ-JBUOLDKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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